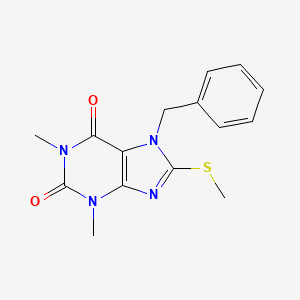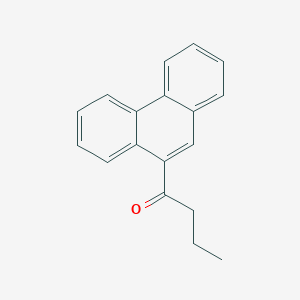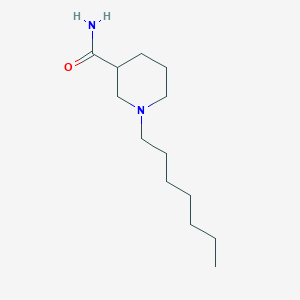
7-Benzyl-8-(methylthio)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by a purine core structure with various substituents, including a benzyl group, two methyl groups, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Methylation: The methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Thiomethylation: The methylthio group is introduced through a thiomethylation reaction using methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine core, using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
7-benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione
- 7-benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Uniqueness
7-benzyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H16N4O2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
7-benzyl-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2S/c1-17-12-11(13(20)18(2)15(17)21)19(14(16-12)22-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
PRHXRBCBGWLZPG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967127.png)
![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967131.png)

![2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967143.png)
![(5Z)-3-Hexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967153.png)

![5-(2-bromophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11967161.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967169.png)
![1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]ethanone](/img/structure/B11967174.png)

![4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11967186.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967193.png)
